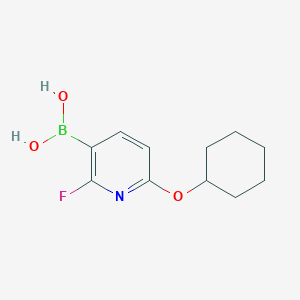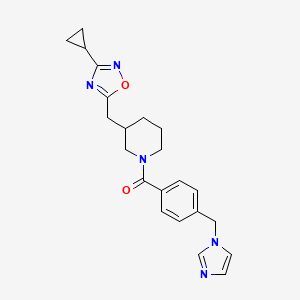
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an imidazole ring, a phenyl ring, a piperidine ring, and an oxadiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While the specific synthesis route for this compound is not available, imidazole-containing compounds are often synthesized through condensation reactions .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally related, highlighted a one-pot, three-component condensation process. These compounds exhibited notable optical properties, including large Stokes' shifts and tunable quantum yields, indicating potential for low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial and Antioxidant Activities
- Research on 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives revealed significant antioxidant and antimicrobial activities. These findings suggest that imidazole-based compounds could serve as potential leads for developing new antimicrobial agents (Bassyouni et al., 2012).
Structural and Physical Properties
- The synthesis of novel poly(amide-ether)s bearing imidazole pendants demonstrated the creation of materials with low coloration, flexibility, and fluorescence. These polymers showed high thermal stability and could have applications in various fields requiring durable and fluorescent materials (Ghaemy et al., 2013).
Corrosion Inhibition
- Imidazole-based molecules, including derivatives like (4-(1H-imidazol-1-yl)phenol and others, were evaluated for their corrosion inhibition efficiency on carbon steel in acidic medium. The study found that these compounds can significantly reduce corrosion, with the effectiveness varying among the derivatives. This suggests a potential application in industrial processes to protect metal surfaces (Costa et al., 2021).
Antiproliferative Activity
- A compound prepared from 3-(piperidin-4-yl)benzo[d]isoxazole was evaluated for antiproliferative activity. Its structure was characterized by various spectroscopic techniques, indicating potential bioactivity. This research highlights the importance of structural analysis in developing new therapeutics (Benaka Prasad et al., 2018).
Propiedades
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-22(19-5-3-16(4-6-19)13-26-11-9-23-15-26)27-10-1-2-17(14-27)12-20-24-21(25-29-20)18-7-8-18/h3-6,9,11,15,17-18H,1-2,7-8,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXCRJUWNRGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)sulfonyl]-1H-indole](/img/structure/B2734962.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2734963.png)

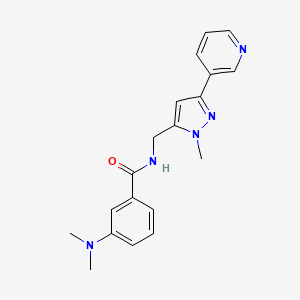
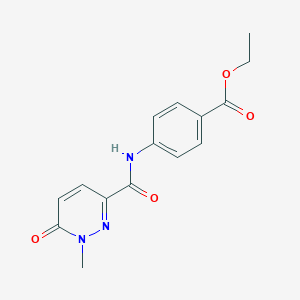

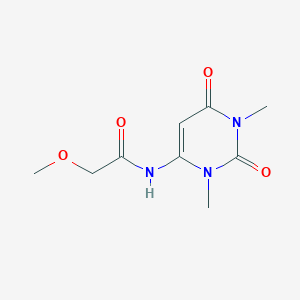


![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)

![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)
